

The Molecular Clamp: A Technical Guide to the Mechanism of Action of FR901465

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Compound of Interest

Compound Name: **FR901465**

Cat. No.: **B1674043**

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Abstract

FR901465 is a potent natural product that, along with its close analogs FR901464 and pladienolides, constitutes a class of powerful anti-tumor agents. The core mechanism of action for these compounds lies in the direct inhibition of the spliceosome, the cellular machinery responsible for pre-messenger RNA (pre-mRNA) splicing. By targeting a key component of the U2 small nuclear ribonucleoprotein (snRNP), the SF3b complex, **FR901465** and its congeners effectively stall spliceosome assembly at a critical early stage. This disruption of pre-mRNA processing triggers a cascade of downstream cellular events, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death. This technical guide provides an in-depth exploration of the molecular mechanism of **FR901465**, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

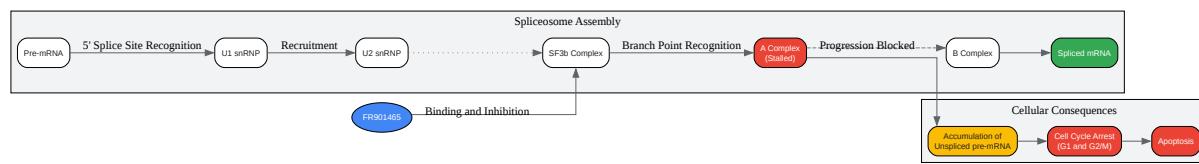
Core Mechanism: Inhibition of the Spliceosome

The primary molecular target of **FR901465** is the splicing factor 3b (SF3b) complex, a core component of the U2 snRNP. The U2 snRNP plays a pivotal role in the early stages of spliceosome assembly by recognizing and binding to the branch point sequence (BPS) within the intron of a pre-mRNA molecule.

FR901465 and its analogs act as molecular clamps, binding to a pocket on the SF3b complex. This binding event induces a conformational change in SF3b that prevents the stable

association of the U2 snRNP with the pre-mRNA branch point. Consequently, the spliceosome assembly process is halted at the A complex stage, preventing the subsequent catalytic steps of splicing. This leads to an accumulation of unspliced pre-mRNA transcripts within the cell.

Signaling Pathway of **FR901465** Action



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Caption: Mechanism of **FR901465**-mediated splicing inhibition.

Quantitative Data: Cytotoxicity of **FR901465** and Analogs

While specific IC₅₀ values for **FR901465** are not extensively reported in publicly available literature, the cytotoxic activities of its close and structurally similar analogs, FR901464, Spliceostatin A, and Pladienolide B, have been well-characterized across a range of cancer cell lines. These compounds exhibit potent anti-proliferative effects at nanomolar concentrations.

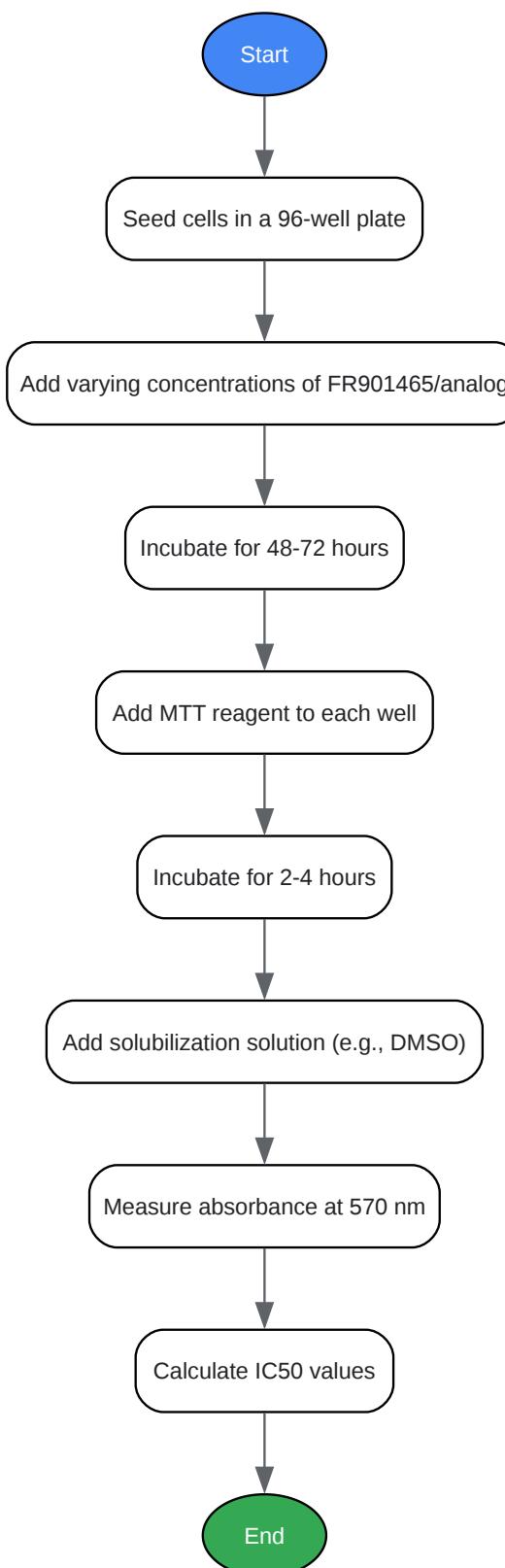
Compound	Cell Line	Cancer Type	IC50 (nM)	Reference
FR901464	HCT116	Colorectal Carcinoma	0.31	[1]
DLD1	Colorectal Adenocarcinoma	0.71	[1]	
Human Fibroblasts	Normal	0.18	[1]	
MCF7	Breast Adenocarcinoma	1.8	[2]	
A549	Lung Carcinoma	1.3	[2]	
P388	Murine Leukemia	3.3	[2]	
Spliceostatin A	CWR22Rv1	Prostate Carcinoma	0.6	[3]
Normal B Lymphocytes	Normal	12.1	[3]	
Normal T Lymphocytes	Normal	61.7	[3]	
Pladienolide B	HEL	Erythroleukemia	1.5	[4]
K562	Chronic Myelogenous Leukemia	25	[4]	
Gastric Cancer Cell Lines (Mean)	Gastric Cancer	1.6 (range: 0.6-4.0)	[5][6]	

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of **FR901465** and its analogs on cancer cell lines.

Workflow Diagram:

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Caption: Workflow for a typical MTT cell viability assay.

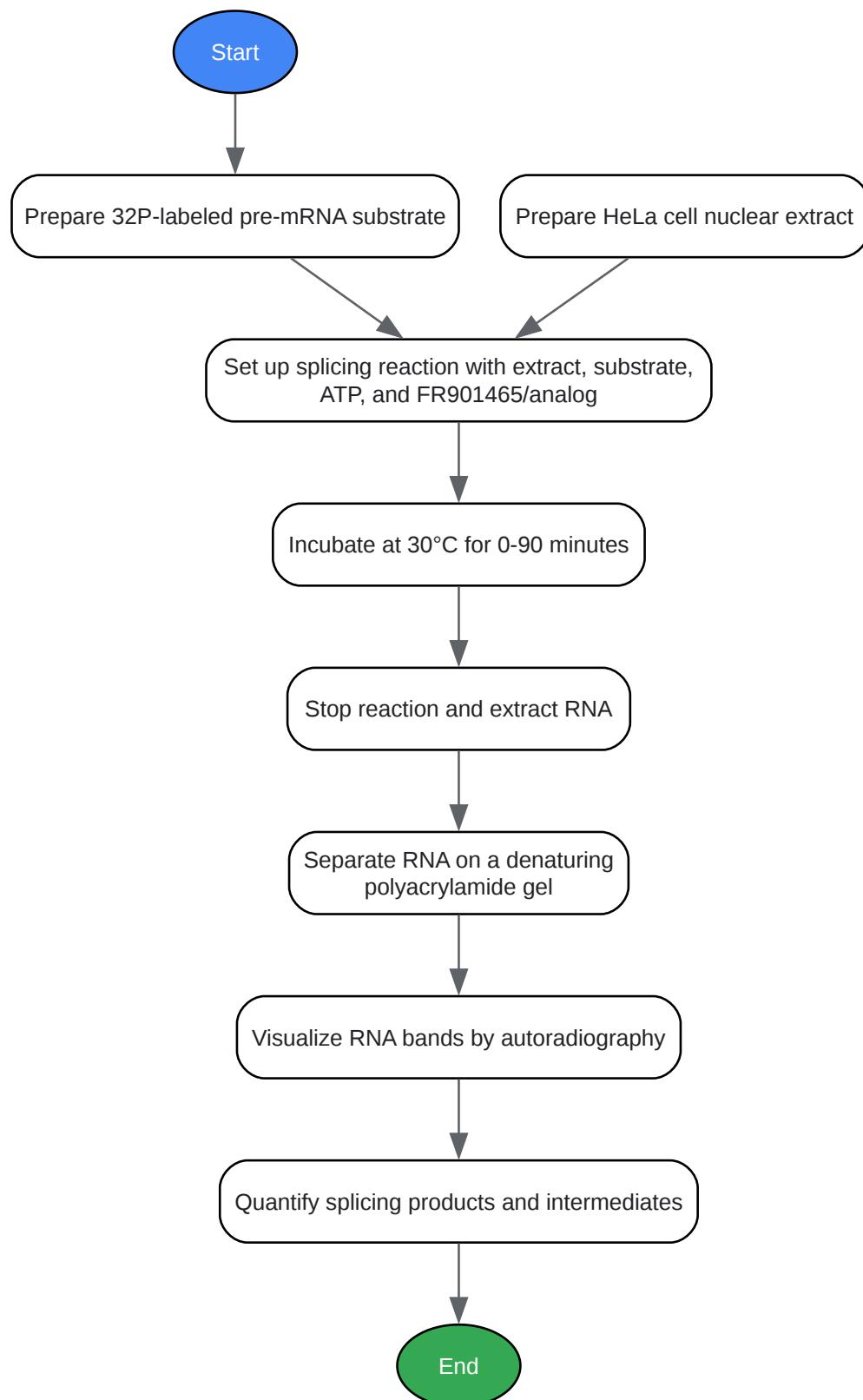
Detailed Methodology:

- Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **FR901465** or its analogs in culture medium. Remove the overnight culture medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition: Following incubation, add 10 μ L of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well.
- Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
- Solubilization: Carefully remove the medium and add 100 μ L of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Splicing Assay

This assay directly assesses the inhibitory effect of **FR901465** on the splicing of a pre-mRNA substrate in a cell-free system.

Workflow Diagram:



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Caption: Workflow for an in vitro pre-mRNA splicing assay.

Detailed Methodology:

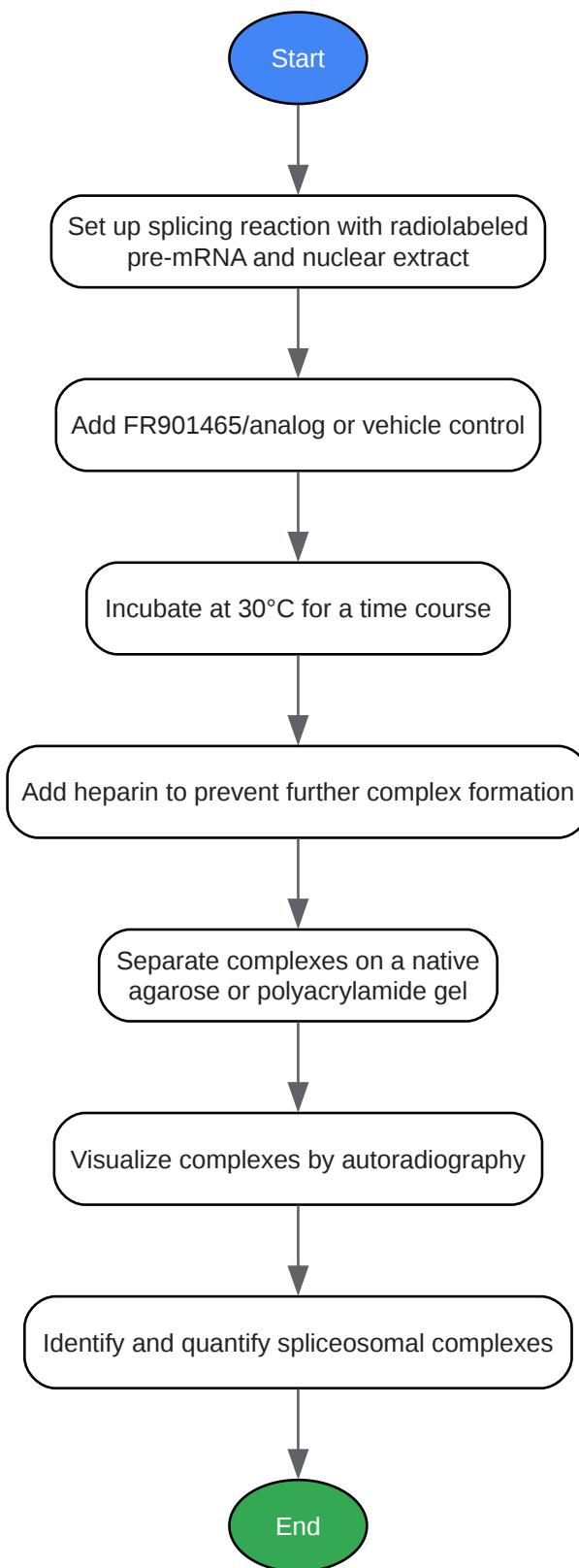
- Preparation of Radiolabeled Pre-mRNA Substrate: A model pre-mRNA substrate (e.g., containing an intron from the adenovirus major late or β -globin gene) is transcribed in vitro in the presence of [α -³²P]UTP to generate a radiolabeled transcript. The transcript is then purified.[\[7\]](#)[\[8\]](#)
- Preparation of HeLa Nuclear Extract: Nuclear extracts are prepared from HeLa cells as they contain all the necessary factors for in vitro splicing. This involves cell lysis, isolation of nuclei, and extraction of nuclear proteins.[\[7\]](#)[\[9\]](#)[\[10\]](#)
- Splicing Reaction: The splicing reaction is assembled in a final volume of 25 μ L containing:
 - HeLa nuclear extract (typically 40-60% of the final volume)
 - ³²P-labeled pre-mRNA substrate (~10 fmol)
 - ATP (1 mM)
 - MgCl₂ (3 mM)
 - Creatine phosphate (20 mM)
 - Varying concentrations of **FR901465** or a vehicle control (DMSO)
- Incubation: The reaction mixture is incubated at 30°C for a time course (e.g., 0, 15, 30, 60, 90 minutes).
- RNA Extraction: The reaction is stopped, and the RNA is extracted using a phenol:chloroform extraction followed by ethanol precipitation.
- Gel Electrophoresis: The purified RNA is resolved on a denaturing polyacrylamide gel (e.g., 6-8% polyacrylamide, 8 M urea).
- Visualization and Analysis: The gel is dried and exposed to a phosphor screen or X-ray film. The different RNA species (pre-mRNA, splicing intermediates like the lariat-intron, and the spliced mRNA product) are visualized as distinct bands. The intensity of these bands is

quantified to determine the efficiency of splicing and the inhibitory effect of **FR901465**.[\[11\]](#)
[\[12\]](#)

Spliceosome Assembly Assay (Native Gel Electrophoresis)

This assay is used to visualize the different spliceosomal complexes and to determine at which stage **FR901465** stalls their assembly.

Workflow Diagram:



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Caption: Workflow for a native gel electrophoresis spliceosome assembly assay.

Detailed Methodology:

- Splicing Reaction Setup: Splicing reactions are set up as described for the in vitro splicing assay, using a ³²P-labeled pre-mRNA substrate and HeLa nuclear extract.
- Incubation with Inhibitor: The reactions are incubated with **FR901465** or a vehicle control at 30°C for various time points.
- Stopping Complex Formation: At each time point, an aliquot of the reaction is taken, and heparin is added to a final concentration of 0.5 mg/mL to prevent further assembly of spliceosomal complexes.
- Native Gel Electrophoresis: The samples are loaded onto a native agarose or polyacrylamide gel (e.g., 2% agarose or 4% acrylamide) and subjected to electrophoresis at 4°C.
- Visualization and Analysis: The gel is dried and exposed to a phosphor screen or X-ray film. The different spliceosomal complexes (E, A, B, and C) migrate at different rates and are visualized as distinct bands. The accumulation of the A complex and the absence of the B and C complexes in the presence of **FR901465** demonstrate the stage of inhibition.[13][14]

Conclusion

FR901465 is a highly potent anti-tumor agent that exerts its cytotoxic effects through a well-defined mechanism of action: the inhibition of pre-mRNA splicing. By targeting the SF3b complex of the spliceosome, **FR901465** and its analogs effectively halt spliceosome assembly, leading to an accumulation of unspliced pre-mRNAs and subsequent cell cycle arrest and apoptosis. The detailed understanding of this mechanism, supported by the experimental protocols outlined in this guide, provides a solid foundation for the further development and optimization of spliceosome inhibitors as a promising class of cancer therapeutics. The quantitative data for its analogs underscore the high potency of this class of compounds. Further research to obtain specific quantitative data for **FR901465** will be valuable for its clinical development.

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